molecular formula C11H18O3 B15299763 Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate CAS No. 116596-80-6

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B15299763
CAS No.: 116596-80-6
M. Wt: 198.26 g/mol
InChI Key: UQCWMCVHLWXKLU-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (CID 14163365) is a high-purity chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol. This specialty ester, with the SMILES notation CCC1CCC(=O)C(C1)C(=O)OCC, features a cyclohexane ring substituted with both an ethyl ester and an oxo (ketone) functional group, making it a valuable building block in organic synthesis . Its structure is closely related to simpler analogues like Ethyl 2-oxocyclohexanecarboxylate, which is known to be a versatile precursor in synthetic chemistry . Researchers value this compound for its potential application in the synthesis of more complex molecular architectures. It can serve as a key intermediate in methodologies such as the formation of β-keto esters, which are pivotal in cyclization and annulation reactions . The compound is offered for Research Use Only and is strictly intended for laboratory research applications. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate personal protective equipment (PPE), noting that similar compounds can cause serious eye irritation, skin irritation, and may cause respiratory irritation .

Properties

CAS No.

116596-80-6

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h8-9H,3-7H2,1-2H3

InChI Key

UQCWMCVHLWXKLU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C(C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl chloroformate to form the desired ester.

Another method involves the cyclization of ethyl 2-oxocyclohexanecarboxylate with ethyl iodide in the presence of a strong base like potassium tert-butoxide. This reaction typically requires heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in these reactions include toluene and tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Subsequent decarboxylation can occur due to the β-ketoester structure:

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylateH2O/H+or OHHydrolysis5-Ethyl-2-oxocyclohexane-1-carboxylic acidΔ5-Ethylcyclohexan-2-one+CO2\text{Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate} \xrightarrow[\text{H}_2\text{O/H}^+ \text{or OH}^-]{\text{Hydrolysis}} 5\text{-Ethyl-2-oxocyclohexane-1-carboxylic acid} \xrightarrow{\Delta} 5\text{-Ethylcyclohexan-2-one} + \text{CO}_2

Key Conditions :

  • Acidic Hydrolysis : Concentrated HCl or H₂SO₄ at reflux (60–100°C) .

  • Basic Hydrolysis : NaOH/EtOH followed by acid workup .

Enolate Formation and Alkylation

The ketone at the 2-position facilitates enolate generation, enabling alkylation or acylation reactions. Sodium hydride (NaH) or LDA deprotonates the α-hydrogen, forming a resonance-stabilized enolate:

Enolate Intermediate+R-XAlkylated Product\text{Enolate Intermediate} + \text{R-X} \rightarrow \text{Alkylated Product}

Example Reaction :

Reaction ComponentConditionsYieldSource
TrifluoromethanesulfonylationNaH, Tf₂O, THF/DCM, 0°C → rt59–90%

This reaction produces ethyl 2-(triflyloxy)cyclohex-1-ene-1-carboxylate, a versatile intermediate for cross-coupling reactions .

Dieckmann Cyclization

In the presence of a base, intramolecular cyclization forms bicyclic ketones. For the parent compound (ethyl 2-oxocyclohexanecarboxylate), this yields fused cyclohexenones :

Dieckmann Product-COOEtBicyclic Ketone\text{Dieckmann Product} \xrightarrow{\text{-COOEt}} \text{Bicyclic Ketone}

Impact of 5-Ethyl Substituent :
The ethyl group may sterically hinder cyclization or direct regioselectivity, though experimental data specific to this derivative remain limited.

Reduction of the Ketone Group

The 2-oxo group is reducible using agents like NaBH₄ or LiAlH₄ to form a secondary alcohol:

2-Oxo GroupLiAlH42-Hydroxycyclohexane Carboxylate\text{2-Oxo Group} \xrightarrow{\text{LiAlH}_4} \text{2-Hydroxycyclohexane Carboxylate}

Selectivity Note : Competitive reduction of the ester is minimized by using milder conditions (e.g., NaBH₄ in EtOH) .

Nucleophilic Acyl Substitution

The ester group reacts with amines (e.g., 4-methylaniline) in the presence of DMAP to form amides :

Ester+Ar-NH2DMAPAmide+EtOH\text{Ester} + \text{Ar-NH}_2 \xrightarrow{\text{DMAP}} \text{Amide} + \text{EtOH}

Baeyer-Villiger Oxidation

Enol Formm-CPBAEpoxide IntermediateOxidized Acid Derivative\text{Enol Form} \xrightarrow{\text{m-CPBA}} \text{Epoxide Intermediate} \rightarrow \text{Oxidized Acid Derivative}

Comparative Reactivity Table

Reaction TypeSubstrateConditionsProductYieldSource
TriflylationEthyl 2-oxocyclohexanecarboxylateNaH, Tf₂O, DCM, -78°C → rtEthyl 2-(triflyloxy)cyclohexene76–90%
Dieckmann CyclizationEthyl 2-oxocyclohexanecarboxylateNaOEt, EtOH, refluxBicyclo[2.2.2]octenone derivative~70%
Amide FormationEthyl 2-oxocyclohexanecarboxylate4-Me-aniline, DMAP2-OxocyclohexanecarboxamideN/A

Structural Influences on Reactivity

  • 5-Ethyl Substituent : Increases steric bulk, potentially slowing enolate formation or cyclization rates compared to the parent compound.

  • Electronic Effects : The electron-withdrawing ester group enhances ketone electrophilicity, favoring nucleophilic additions .

Scientific Research Applications

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further reactions. The ketone group can also undergo nucleophilic addition reactions, leading to the formation of various derivatives. These reactions are often catalyzed by enzymes or chemical catalysts, and the pathways involved depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Cyclohexane Ring

Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate (CID 458119)
  • Molecular Formula : C₁₀H₁₆O₃
  • Key Features : Methyl substituent at position 5.
  • The molecular weight (184.24 g/mol) is slightly lower than that of the ethyl-substituted analog, which may influence boiling/melting points .
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate (CAS 3419-32-7)
  • Molecular Formula : C₁₀H₁₄O₃
  • Key Features : Unsaturated cyclohexene ring (double bond at position 3) and methyl group at position 6.
  • Comparison : The double bond introduces conjugation with the ester group, increasing reactivity toward electrophilic additions. This compound’s unsaturated structure may also reduce thermal stability compared to saturated analogs like the target compound .
Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate (CAS 82120-15-8)
  • Molecular Formula : C₁₂H₂₀O₃
  • Key Features : Branched isopropyl substituent at position 5.
  • This compound’s higher molecular weight (212.29 g/mol) suggests lower volatility compared to the ethyl-substituted target compound .

Positional Isomerism and Functional Group Variations

Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate (CAS 62617-91-8)
  • Molecular Formula : C₁₀H₁₆O₃
  • Key Features : Methyl group at position 2 and oxo group at position 4.
  • Comparison : Positional isomerism shifts the electron-withdrawing oxo group to position 4, altering the electronic environment of the ester moiety. This may affect acidity (pKa) of the α-hydrogens and reactivity in condensation reactions .
Ethyl 2-oxocyclohexanecarboxylate (CAS 1198-44-3)
  • Molecular Formula : C₉H₁₄O₃
  • Key Features: No alkyl substituents; oxo group at position 2.
  • Comparison : The absence of alkyl groups simplifies the structure, likely improving crystallinity. This compound serves as a baseline for evaluating substituent effects in more complex analogs .

Aromatic and Heteroatom Modifications

Ethyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate (CAS 6287-66-7)
  • Molecular Formula : C₂₁H₂₀O₃
  • Key Features : Two phenyl groups at positions 4 and 6; unsaturated cyclohexene ring.
  • The extended conjugation may also shift UV-Vis absorption maxima .
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate (CAS 1774896-62-6)
  • Molecular Formula : C₁₀H₁₃F₃O₃
  • Key Features : Trifluoromethyl group at position 2 and oxo group at position 4.
  • Comparison : The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions. Fluorine atoms may also improve metabolic stability in pharmaceutical applications .

Biological Activity

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate, also known by its CAS number 116596-80-6, is a compound derived from cyclohexanone characterized by an ethyl group at the 5th position and an ester functional group at the 1st position. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C11H18O3C_{11}H_{18}O_3 with a molecular weight of approximately 198.26 g/mol. The compound exhibits a boiling point of around 230.7 °C and a density of 1.1 g/cm³ .

Absorption and Distribution

This compound has been identified as a BBB (Blood-Brain Barrier) permeant, indicating its potential to affect central nervous system functions . The log P values suggest moderate lipophilicity, which is essential for membrane permeability.

Metabolic Stability

Research indicates that this compound does not inhibit major cytochrome P450 enzymes (CYPs) such as CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . This lack of inhibition suggests a favorable metabolic profile that may reduce the risk of drug-drug interactions.

Anticancer Properties

A study examining related compounds suggests that derivatives of cyclohexanone exhibit significant anticancer activity. For instance, modifications at certain positions have shown variable IC50 values against cancer cell lines, indicating that structural changes can enhance or diminish biological efficacy . Although specific data on this compound is limited, its structural analogs have demonstrated promising results in inhibiting tumor growth.

Enzymatic Interactions

The compound's potential interactions with metabolic enzymes could play a role in its biological activity. Studies have shown that similar compounds can act as substrates or inhibitors for various enzymes involved in metabolic pathways . Understanding these interactions will be crucial for elucidating the compound's mechanism of action.

Case Study 1: Antitumor Activity

In a controlled study involving ethyl derivatives, it was noted that certain structural modifications led to increased potency against specific cancer cell lines. For example, compounds with an IC50 value of less than 10 µM were considered highly effective . This finding indicates that this compound may possess similar properties warranting further investigation.

Case Study 2: Neuroprotective Effects

Given its ability to cross the blood-brain barrier, there is potential for neuroprotective applications. Research on related compounds has indicated possible benefits in models of neurodegenerative diseases, suggesting that this compound could be explored for similar effects.

Research Findings Summary Table

Property Value
Molecular FormulaC₁₁H₁₈O₃
Molecular Weight198.26 g/mol
Boiling Point230.7 °C
Density1.1 g/cm³
BBB PermeantYes
CYP InhibitionNone
Potential IC50 (Anticancer)<10 µM (analogous compounds)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate, and how can reaction parameters be optimized?

  • Methodology : The compound can be synthesized via multi-step protocols involving cyclohexane ring functionalization, esterification, and alkylation. Building-block approaches, as described in Enamine Ltd’s catalog (e.g., using ethyl-substituted cyclohexanone precursors), are effective . Optimization of reaction conditions (e.g., temperature, catalyst selection) can be guided by factorial experimental design (e.g., 2³ designs) to evaluate interactions between variables like solvent polarity and reagent stoichiometry .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodology :

  • Chromatography : HPLC or GC-MS to assess purity (>95% as per industrial standards) .
  • Spectroscopy : Compare ¹H/¹³C NMR data with reference spectra (e.g., δ ~1.2–1.4 ppm for ethyl groups, δ ~170–210 ppm for carbonyl carbons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₀H₁₆O₃) .

Q. What spectroscopic techniques are critical for characterizing the cyclohexane ring conformation in this compound?

  • Methodology :

  • NMR NOE Experiments : Detect spatial proximity of protons to determine axial/equatorial substituent orientations .
  • X-ray Crystallography : Resolve crystal packing and ring puckering using SHELX programs (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can computational models predict the reactivity or biological interactions of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes) using AutoDock Vina or similar tools, validated by experimental IC₅₀ values .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data during structural analysis?

  • Methodology :

  • Cross-Validation : Reconcile NMR chemical shifts with X-ray torsion angles (e.g., C–C–O–C dihedrals in esters) .
  • Dynamic Effects : Consider temperature-dependent NMR to account for ring-flipping or solvent-induced conformational changes .

Q. What experimental design principles ensure reproducibility in studies involving this compound?

  • Methodology :

  • Detailed Documentation : Follow CONSORT-EHEALTH guidelines to document software parameters (e.g., SHELX refinement settings) and raw data .
  • Replication Protocols : Use standardized purification methods (e.g., column chromatography with silica gel) as per Thermo Scientific’s protocols .

Q. How does the steric environment of the 5-ethyl group influence the compound’s chemical reactivity?

  • Methodology :

  • Comparative Studies : Synthesize analogs (e.g., 5-methyl or 5-propyl derivatives) and compare reaction kinetics in ester hydrolysis or cycloadditions .
  • Steric Maps : Generate 3D electrostatic potential surfaces via Gaussian software to visualize steric hindrance .

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